![molecular formula C26H33N5O3S B2748949 5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872608-29-2](/img/structure/B2748949.png)
5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that appears to contain a pyrimidine ring structure . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
科学的研究の応用
Synthesis and Biological Activities
- Novel compounds, including 5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, have been synthesized for their potential biological activities. For instance, one study focused on synthesizing new heterocyclic compounds for their anti-inflammatory and analgesic activities, showcasing the potential of such compounds in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor Activity
- Research has been conducted to investigate the antitumor properties of related compounds. For example, a study described the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound with a similar structure, highlighting its significant activity against certain types of cancer (Grivsky et al., 1980).
Insecticidal and Antibacterial Potential
- The insecticidal and antibacterial potential of pyrimidine derivatives has been explored. A study synthesized pyrimidine-linked heterocyclic compounds, assessing their effectiveness against insects and bacteria, indicating the broad application of these compounds in pest control and antimicrobial treatments (Deohate & Palaspagar, 2020).
Catalyst-Free Synthesis Methods
- Innovative catalyst-free synthesis methods for pyrimidine derivatives have been developed. These methods offer environmentally friendly and efficient approaches to produce these compounds, which is crucial for sustainable chemical synthesis (Brahmachari & Nayek, 2017).
Structural and Chemical Analysis
- Detailed structural and chemical analyses of similar pyrimidine derivatives have been conducted to understand their properties better. Such studies are essential for developing new compounds with desired biological or chemical properties (Hurst, Atcha, & Marshall, 1991).
Synthesis and Mechanism Studies
- Synthesis and mechanism studies of pyrimidine derivatives, such as 5-benzylidene-2-thioxo-2,3-dihydro-(1H,5H)-pyrimidine-4,6-diones difluoromethoxy derivatives, provide insights into the chemical processes involved in creating these compounds, which is vital for advancing chemical synthesis techniques (Rakhimov et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O3S/c1-4-5-11-20-27-23-22(25(33)30(3)26(34)29(23)2)24(28-20)35-17-21(32)31-14-12-19(13-15-31)16-18-9-7-6-8-10-18/h6-10,19H,4-5,11-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCDXTAOKZQEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C(=N1)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2748868.png)
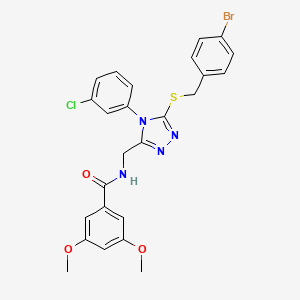
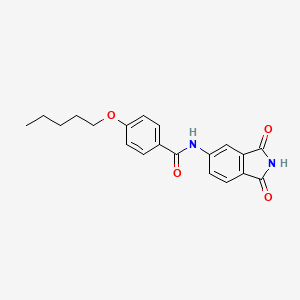

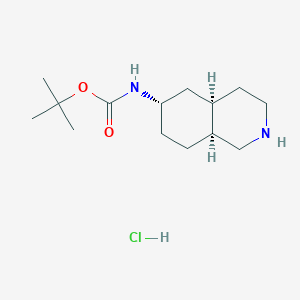


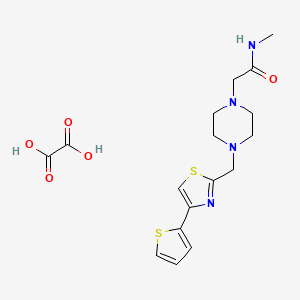
![2-chloro-4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-N-methylbenzamide](/img/structure/B2748883.png)
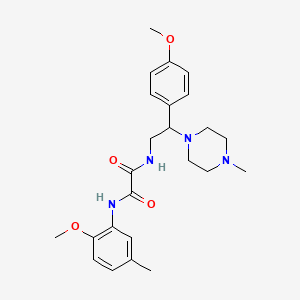
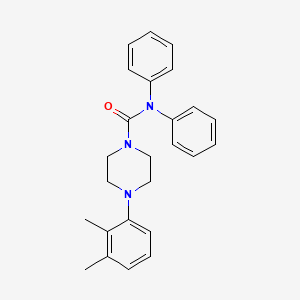
![N-(2-chloroethyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2748887.png)
![2-(4-methylphenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2748888.png)

